molecular formula C14H16ClN3O2S B6558211 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide CAS No. 1040656-16-3

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide

Cat. No.: B6558211
CAS No.: 1040656-16-3
M. Wt: 325.8 g/mol
InChI Key: NKRVHPJBEYJHSB-UHFFFAOYSA-N
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Description

The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide features a 1,3-thiazole core substituted at position 2 with a 3-chlorophenylamino group and at position 4 with an acetamide moiety bearing a 2-methoxyethyl chain.

Properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-20-6-5-16-13(19)8-12-9-21-14(18-12)17-11-4-2-3-10(15)7-11/h2-4,7,9H,5-6,8H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRVHPJBEYJHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide (CAS Number: 1040657-60-0) is a thiazole derivative that has gained attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C19_{19}H17_{17}ClN4_{4}O2_{2}S
Molecular Weight 400.9 g/mol
CAS Number 1040657-60-0

Structure

The structure of the compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and methoxyethyl substituents may enhance its pharmacological profile.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown activity against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds derived from thiazoles have demonstrated IC50_{50} values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .
  • HepG2 (Liver Cancer) : The compound exhibited an EC50_{50} value of approximately 10.28 µg/mL, suggesting effective cytotoxicity against liver cancer cells .

The mechanism through which these compounds exert their effects often involves:

  • Inhibition of Tyrosinase Activity : A study highlighted that certain derivatives displayed anti-tyrosinase activity, which could be relevant for skin-related applications .
  • Induction of Apoptosis : Research has shown that these compounds can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Some studies report moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazole derivatives. Modifications to the substituents on the thiazole ring can significantly influence potency and selectivity against various biological targets.

Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole derivatives and evaluated their anticancer efficacy against several human cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity compared to existing treatments, with IC50_{50} values ranging from 0.28 to 0.52 μg/mL against MCF-7 and A549 cell lines .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of synthesized thiazole compounds. The study reported strong inhibitory effects against Salmonella typhi, suggesting that these compounds could serve as potential leads in antibiotic development .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, thiazoles have been reported to target specific kinases involved in cancer signaling pathways.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. The presence of the chlorophenyl group in this compound enhances its efficacy against a range of pathogens. In vitro studies have demonstrated that similar compounds exhibit bactericidal effects against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Thiazoles are known to inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory responses. This property suggests potential applications in treating inflammatory diseases.

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry investigated a series of thiazole derivatives and found that compounds with structural similarities to 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Activity : In another study featured in Antibiotics, researchers tested several thiazole derivatives against MRSA and found that modifications similar to those present in this compound significantly increased antibacterial activity .

Synthesis of Functional Materials

The unique structure of 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide allows it to be used as a building block for synthesizing functional materials. Its ability to form coordination complexes with metals has been explored for applications in catalysis and sensor technology.

Comparison with Similar Compounds

Core Heterocyclic Structure and Substitutions

The thiazole ring is a common feature in many analogs. Key comparisons include:

Compound Name Core Structure Position 2 Substitution Position 4 Substitution Key Differences
Target Compound 1,3-thiazole 3-Chlorophenylamino N-(2-methoxyethyl)acetamide Unique methoxyethyl side chain
Mirabegron () 1,3-thiazole Amino group N-[4-(2-((2R)-2-hydroxy-2-phenylethylamino)ethyl)phenyl]acetamide Hydroxy-phenylethylamino side chain
N-(3-Chlorophenyl)-1,3-thiazol-2-amine derivatives () 1,3-thiazole 3-Chlorophenylamino None (simple amine) Lack of acetamide side chain
Benzofuran–Oxadiazole hybrids () 1,3,4-oxadiazole Benzofuran Thioether-linked acetamide with aryl Oxadiazole core instead of thiazole

Analysis :

  • The target compound’s thiazole core is shared with Mirabegron, a beta-3 adrenergic agonist, but differs in side-chain complexity and substitution patterns .

Substituent Effects on Bioactivity and Physicochemical Properties

Substituents on the aryl and acetamide groups significantly influence properties:

Compound Name Aryl Group Acetamide Modification Notable Properties/Activities
Target Compound 3-Chlorophenyl 2-Methoxyethyl Likely improved solubility due to ether
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () 3-Chlorophenyl Thioether-oxadiazole linkage Antimicrobial activity reported
N-(Tosylmethyl)acetamide derivatives () Varied (e.g., 3-chlorophenyl) Tosylmethyl group High synthetic yields (63–71%)
N-[3-(Methylsulfanyl)phenyl]acetamide () 3-Methoxyphenyl Methylsulfanyl-triazole linkage Potential for metal coordination

Analysis :

  • The 3-chlorophenyl group, present in both the target compound and ’s oxadiazole hybrid, may enhance lipophilicity and membrane permeability.
  • The 2-methoxyethyl side chain in the target compound could improve aqueous solubility compared to tosylmethyl () or sulfanyl groups ().

Analysis :

  • The lack of reported yields for the target compound underscores a gap in current literature.

Pharmacological and Structural Insights

While direct activity data for the target compound are absent, insights can be inferred:

  • Mirabegron (): The beta-3 adrenergic agonist activity is tied to its hydroxy-phenylethylamino side chain. The target compound’s methoxyethyl group may confer distinct receptor interactions .
  • N-(3-Chlorophenyl)-1,3-thiazol-2-amine (): The absence of an acetamide group in this analog limits its hydrogen-bonding capacity compared to the target compound .
  • Antimicrobial Oxadiazoles (): The thioether linkage and oxadiazole core in these compounds suggest that the target compound’s thiazole-acetamide scaffold could be optimized for similar applications .

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